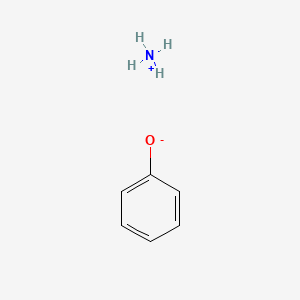

Ammonium phenolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

5973-17-1 |

|---|---|

Molecular Formula |

C6H9NO |

Molecular Weight |

111.14 g/mol |

IUPAC Name |

azanium;phenoxide |

InChI |

InChI=1S/C6H6O.H3N/c7-6-4-2-1-3-5-6;/h1-5,7H;1H3 |

InChI Key |

XABJJJZIQNZSIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[O-].[NH4+] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Ammonium Phenolate from Phenol and Ammonia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ammonium (B1175870) phenolate (B1203915) from the direct reaction of phenol (B47542) and ammonia (B1221849). The document elucidates the underlying acid-base chemistry, details a viable experimental protocol, and presents the reaction pathway. While the formation of ammonium phenolate is a straightforward acid-base reaction, the equilibrium is not strongly favored, necessitating specific conditions to achieve successful synthesis. This guide aims to equip researchers with the necessary knowledge for the preparation and handling of this compound.

Introduction

Phenol, a fundamental building block in organic chemistry, exhibits weak acidity, enabling it to react with bases to form phenolates. Ammonia, a common and readily available base, reacts with phenol in an acid-base manner to yield this compound. This compound is of interest in various chemical syntheses and as a potential intermediate. However, the synthesis is not as straightforward as with stronger bases due to the relatively close pKa values of phenol and the ammonium ion. This guide explores the synthesis of this compound, focusing on a practical laboratory-scale method.

Reaction Principles

The synthesis of this compound is governed by the acid-base equilibrium between phenol (C₆H₅OH) and ammonia (NH₃). Phenol acts as a Brønsted-Lowry acid, donating a proton to ammonia, the Brønsted-Lowry base.

C₆H₅OH + NH₃ ⇌ C₆H₅O⁻NH₄⁺

The position of this equilibrium is dependent on the relative acid strengths of phenol and the ammonium ion (NH₄⁺), the conjugate acid of ammonia. The pKa of phenol is approximately 9.95, while the pKa of the ammonium ion is about 9.25.[1] Because the pKa of the ammonium ion is lower than that of phenol, the ammonium ion is a slightly stronger acid.[1] Consequently, the equilibrium tends to favor the reactants (phenol and ammonia) over the product (this compound).[1] This means that driving the reaction towards the product side requires specific reaction conditions, such as using a high concentration of ammonia or removing the product from the reaction medium as it forms.

It is important to distinguish this acid-base reaction from the high-temperature, catalyzed reaction of phenol and ammonia in the presence of catalysts like anhydrous zinc chloride, which leads to the formation of aniline.[2][3] The synthesis of this compound is typically carried out under much milder conditions.

Experimental Protocol: Topochemical Synthesis

A patented method for the production of this compound involves a topochemical reaction where the crystal structure of the starting phenol is largely retained in the final product.[4] This process is conducted at or below room temperature in a non-solvent for the this compound, which causes the product to precipitate as it is formed, thus driving the equilibrium to the right.

Materials:

-

Phenol crystals of a defined size

-

Ethyl ether (or another suitable non-solvent)

-

Ammonia gas, dry

-

Dried, warm air

Procedure: [4]

-

Saturate ethyl ether with dry ammonia gas at room temperature in a suitable reaction vessel.

-

Introduce phenol crystals of a defined size into the ammonia-saturated ethyl ether.

-

Continuously maintain the saturation of the system with ammonia gas throughout the reaction. The dissolved ammonia will react with the solid phenol crystals.

-

The this compound forms as a solid with a crystal size similar to the initial phenol crystals.

-

Separate the solid this compound from the ammonia-saturated ethyl ether by filtration.

-

The very hygroscopic this compound must be dried in a stream of dried, warm air that also contains dry ammonia gas to prevent decomposition back to phenol and ammonia.

Key Considerations:

-

The use of a non-solvent for this compound is crucial for the precipitation of the product and for driving the reaction to completion.[4]

-

The process is carried out at or near room temperature to avoid the decomposition of the ammonium salt.[4]

-

The hygroscopic nature of this compound necessitates careful handling and drying in an ammonia-containing atmosphere to ensure stability.[4]

Data Presentation

The direct synthesis of this compound as described is a qualitative process focused on product formation and isolation. Quantitative data from the available literature is sparse; however, the key reaction parameters can be summarized as follows:

| Parameter | Value/Condition | Source |

| Reactants | Phenol (solid), Ammonia (gas) | [4] |

| Solvent | Ethyl ether (or other non-solvent for the product) | [4] |

| Temperature | Not substantially exceeding room temperature | [4] |

| Pressure | Atmospheric (sufficient to maintain saturation) | [4] |

| Catalyst | None | [4] |

| Product State | Solid precipitate | [4] |

Reaction Pathway and Logic

The synthesis of this compound from phenol and ammonia is a direct acid-base reaction. The logical flow of the topochemical synthesis method is designed to overcome the unfavorable equilibrium by leveraging Le Chatelier's principle.

Caption: Logical workflow for the topochemical synthesis of this compound.

The reaction proceeds at the interface of the solid phenol and the ammonia-saturated non-solvent. The continuous precipitation of the insoluble this compound effectively removes it from the reaction equilibrium, driving the conversion of phenol to its ammonium salt.

Conclusion

The synthesis of this compound from phenol and ammonia is an accessible yet delicate process. The key to a successful synthesis lies in overcoming the inherent equilibrium limitations by employing a non-solvent system that facilitates product precipitation at or below room temperature. The topochemical method detailed herein provides a practical approach for obtaining solid this compound. Researchers and professionals dealing with this compound should pay close attention to its hygroscopic nature and handle it accordingly to prevent decomposition. Further research could focus on quantifying the yields and exploring other non-solvent systems to optimize the process.

References

physical and chemical properties of ammonium phenolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) phenolate (B1203915), the salt formed from the reaction of phenol (B47542) and ammonia (B1221849), is a compound with applications in organic synthesis and as an intermediate in the production of various chemicals. This technical guide provides a detailed overview of the known physical and chemical properties of ammonium phenolate. It includes tabulated quantitative data, a plausible experimental protocol for its synthesis, and an exploration of its expected spectroscopic characteristics and chemical reactivity. Due to the limited availability of in-depth experimental data in publicly accessible literature, this guide also extrapolates some properties based on the well-understood chemistry of its constituent ions: the ammonium cation and the phenolate anion.

Core Physical and Chemical Properties

This compound is a salt that exists in equilibrium with its constituent acid (phenol) and base (ammonia). Its properties are largely dictated by this equilibrium and the characteristics of the phenolate anion and the ammonium cation.

Structural Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Ammonium phenate, Phenol ammonium salt |

| CAS Number | 5973-17-1 |

| Molecular Formula | C₆H₉NO |

| Molecular Weight | 111.14 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)[O-].[NH4+][1] |

Physical Properties

Quantitative data on the physical properties of pure, isolated this compound is sparse in the literature. The following table summarizes the available data. It is worth noting that the compound is reported to be very hygroscopic.

| Property | Value |

| Boiling Point | 181.8 °C at 760 mmHg |

| Flash Point | 72.5 °C |

| Vapor Pressure | 0.614 mmHg at 25 °C |

| Melting Point | Not available |

| Solubility | |

| Water | Soluble (forms phenol and ammonia in solution) |

| Ethanol | Data not available |

| Methanol | Data not available |

| Acetone | Data not available |

| Diethyl Ether | Insoluble (used as a non-solvent for synthesis) |

| Dichloromethane | Data not available |

Acid-Base Properties

The acid-base chemistry of this compound in solution is governed by the pKa values of phenol and the ammonium ion.

| Compound/Ion | pKa |

| Phenol (C₆H₅OH) | ~10 |

| Ammonium (NH₄⁺) | ~9.25 |

In aqueous solution, an equilibrium will be established between this compound, phenol, ammonia, the phenolate anion, and the ammonium cation. The relative concentrations of these species will be pH-dependent.

Synthesis of this compound

Experimental Protocol: Synthesis from Phenol and Ammonia

Objective: To synthesize this compound by reacting phenol with ammonia gas in a non-solvent medium.

Materials:

-

Phenol (crystalline)

-

Anhydrous diethyl ether (or other suitable non-polar, aprotic solvent)

-

Ammonia gas, anhydrous

-

Schlenk flask or a three-necked round-bottom flask

-

Gas inlet tube

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying apparatus (e.g., vacuum desiccator)

Methodology:

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve a known quantity of crystalline phenol in anhydrous diethyl ether. The concentration should be such that the phenol is fully dissolved.

-

Reaction: While stirring the solution at room temperature, bubble anhydrous ammonia gas through the solution via a gas inlet tube.

-

Precipitation: As the ammonia gas is introduced, a white precipitate of this compound will begin to form. Continue bubbling ammonia through the solution until no further precipitation is observed.

-

Isolation: Once the reaction is complete, stop the flow of ammonia and continue stirring for a short period to ensure complete precipitation. Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted phenol.

-

Drying: Dry the purified this compound under vacuum in a desiccator to remove any residual solvent. Due to its hygroscopic nature, prolonged exposure to the atmosphere should be avoided.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Properties

Specific spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on the functional groups present in the phenolate and ammonium ions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a combination of the characteristic absorptions for the phenolate anion and the ammonium cation.

-

Ammonium (NH₄⁺) Vibrations:

-

N-H stretching vibrations are expected in the region of 3300-3000 cm⁻¹. These are typically broad bands.

-

N-H bending vibrations (scissoring) should appear around 1400 cm⁻¹.

-

-

Phenolate (C₆H₅O⁻) Vibrations:

-

Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹.

-

Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

A strong C-O stretching vibration is expected in the range of 1300-1200 cm⁻¹.

-

Out-of-plane C-H bending vibrations will be present in the 900-690 cm⁻¹ region, which can be indicative of the substitution pattern of the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: The protons on the benzene (B151609) ring of the phenolate anion would be expected to appear in the aromatic region of the spectrum, typically between 6.0 and 8.0 ppm. The chemical shifts and coupling patterns will be similar to those of phenol, though slightly shifted due to the negative charge on the oxygen.

-

Ammonium Protons: The protons of the ammonium cation are expected to appear as a broad singlet. The chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature. In protic solvents, these protons may exchange with solvent protons, leading to a very broad signal or no observable signal at all.

-

-

¹³C NMR:

-

Aromatic Carbons: The carbon atoms of the phenolate ring would be expected to give signals in the aromatic region (approximately 110-160 ppm). The carbon atom attached to the oxygen (C1) will be the most deshielded. Due to the symmetry of the phenolate ion, four distinct signals are expected for the six aromatic carbons.

-

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in solution will be dominated by the absorptions of the phenolate anion. Phenolate typically exhibits two main absorption bands in the UV region. One band is expected around 235 nm and a second, broader band around 287 nm. The exact λmax values and molar absorptivities will be solvent-dependent.

Chemical Reactivity

The reactivity of this compound is dictated by the nucleophilicity of the phenolate anion and the acidic nature of the ammonium cation.

Reactivity of the Phenolate Anion

The phenolate anion is an ambient nucleophile, meaning it can react at two positions: the oxygen atom (O-alkylation/acylation) and the aromatic ring (C-alkylation/acylation), usually at the ortho and para positions. The course of the reaction is often dependent on the reaction conditions, including the solvent and the nature of the electrophile.

-

O-Alkylation (Williamson Ether Synthesis): Reaction with alkyl halides will primarily lead to the formation of phenyl ethers. This reaction is a classic example of the Williamson ether synthesis.

-

O-Acylation: Reaction with acyl halides or anhydrides will produce phenyl esters.

-

C-Alkylation: Under certain conditions, particularly with soft electrophiles, reaction at the aromatic ring can occur.

-

Kolbe-Schmitt Reaction: Reaction with carbon dioxide under pressure and at elevated temperatures can lead to the formation of salicylic (B10762653) acid (ortho-hydroxybenzoic acid).

Reactivity of the Ammonium Cation

The ammonium cation is a weak acid and can act as a proton donor. In the presence of a strong base, it will be deprotonated to ammonia.

Thermal Decomposition

Ammonium salts, upon heating, tend to decompose into their constituent acid and base. Therefore, it is expected that this compound will decompose upon heating to yield phenol and ammonia gas. The exact decomposition temperature and the potential for further side reactions are not well-documented.

Safety and Handling

Hazard Statements:

-

Toxic if swallowed.

-

Harmful in contact with skin.

Precautionary Statements:

-

Wash hands thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.

-

IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell.

-

Take off contaminated clothing and wash it before reuse.

-

Store locked up.

-

Dispose of contents/container in accordance with local/regional/national/international regulations.

This compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.

Conclusion

References

A Technical Guide to Ammonium Phenolate: Properties, Analysis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ammonium (B1175870) phenolate (B1203915), a chemical compound with relevance in various scientific domains. While ammonium phenolate itself is a fundamental organic salt, this document extends to related, more complex molecules that incorporate the ammonium and phenolate moieties, reflecting the current landscape of research and development. This guide covers the core properties of this compound, detailed analytical methodologies, and insights into the biological activities of structurally related compounds, offering a valuable resource for professionals in drug discovery and chemical research.

Core Compound Identification

| Property | Value | Citation(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 5973-17-1 | [] |

| Molecular Formula | C₆H₉NO | [] |

| Molecular Weight | 111.14 g/mol | [] |

| Synonyms | Phenol (B47542), ammonium salt; Azanium phenoxide | [3] |

Synthesis and Production

A patented method for the production of this compound involves the saturation of a non-solvent, such as ethyl ether, with ammonia (B1221849) gas at room temperature. Crystalline phenol is then introduced into this solution, leading to the formation of this compound crystals of a similar size to the initial phenol crystals. The resulting product is hygroscopic and requires drying in a warm, dry air stream that contains dry ammonia gas.[4]

A generalized workflow for this synthesis is depicted below.

Analytical Protocols: The Phenate Method for Ammonium Determination

The phenate method, also known as the indophenol (B113434) blue method, is a common and sensitive spectrophotometric technique for the quantitative determination of ammonium (NH₄⁺-N).[5][6] This method is based on the reaction of ammonia with phenate (phenoxide) in an alkaline solution in the presence of an oxidizing agent, such as hypochlorite (B82951), to form a stable blue-colored indophenol dye. The intensity of the blue color, measured spectrophotometrically, is directly proportional to the ammonium concentration.[5]

Experimental Protocol

Reagents: [5]

-

Phenol-alcohol reagent: Dissolve 10 g of phenol in 95% ethyl alcohol to a final volume of 100 ml. This reagent is toxic and should be handled with care.

-

Sodium nitroprusside (nitroferricyanide): Dissolve 1 g of sodium nitroprusside in deionized water to a final volume of 200 ml. Store in a dark bottle for no more than one month. This reagent is also toxic.

-

Alkaline complexing reagent: Dissolve 100 g of trisodium (B8492382) citrate (B86180) and 5 g of sodium hydroxide (B78521) in deionized water to a final volume of 500 ml.

-

Sodium hypochlorite: Use a fresh commercial bleach solution.

-

Oxidizing solution: Prepare fresh daily by adding 25 ml of sodium hypochlorite solution to 100 ml of the alkaline complexing reagent.

-

To a 10 ml sample containing ammonium, add the prepared reagents in the following order, mixing after each addition: phenol-alcohol reagent, sodium nitroprusside solution, and the oxidizing solution.

-

Allow the color to develop. This reaction can be accelerated by heating the solution to 35°C.

-

Measure the absorbance of the solution at the appropriate wavelength for indophenol blue (typically around 640 nm) using a spectrophotometer.

-

Prepare a calibration curve using standard solutions of known ammonium concentrations to determine the concentration in the sample.

The workflow for the phenate method is illustrated in the diagram below.

Biological Activity and Potential in Drug Development

While specific data on the biological activity of this compound is limited, research on more complex molecules containing both phenolate and ammonium functional groups provides valuable insights into their potential therapeutic applications. These related compounds have demonstrated a range of biological activities, including antimicrobial, antioxidant, and anticancer effects.

Antimicrobial and Antioxidant Properties

A study on novel ammonium salts containing a sterically hindered phenolic fragment revealed significant antimicrobial and antioxidant activity.[7][8] These "hybrid" compounds were synthesized and tested against a panel of bacteria and fungi.

Summary of Antimicrobial Activity of Related Ammonium Salts: [7][8]

| Organism | Type | Activity Range (µM) |

| Staphylococcus aureus | Gram-positive bacteria | 0.70 - 442 |

| Bacillus cereus | Gram-positive bacteria | 0.70 - 442 |

| Escherichia coli | Gram-negative bacteria | 0.70 - 442 |

| Pseudomonas aeruginosa | Gram-negative bacteria | 0.70 - 442 |

| Aspergillus niger | Fungi | 0.70 - 442 |

| Trichophyton mentagrophytes | Fungi | 0.70 - 442 |

| Candida albicans | Fungi | 0.70 - 442 |

The study found that phosphorylated sterically hindered phenols with an ammonium fragment were more active against Gram-positive bacteria, while their phosphorus-free counterparts showed higher activity against Gram-negative bacteria and fungi.[7] The most active compounds also exhibited antioxidant properties and low cytotoxicity towards human cell lines.[7]

Anticancer Potential and Signaling Pathways

Research into bis(phenolato) amine titanium(IV) complexes has indicated potential anticancer activity.[9] Proteomic pathway analysis of cells treated with these complexes suggests the induction of apoptosis. This process may be mediated through the MAPK/ERK signaling pathway, a crucial cascade in cell proliferation, differentiation, and survival.[9] The study also pointed to a reduction in the expression of anti-apoptotic proteins Bcl-2 and Mcl-1.[9]

The generalized MAPK/ERK signaling pathway is depicted below.

Toxicological Profile

The safety profile of this compound is an important consideration for its handling and potential applications.

GHS Hazard Statements for this compound: [3]

| Code | Statement |

| H301 | Toxic if swallowed |

| H312 | Harmful in contact with skin |

Precautions for safe handling include working in a well-ventilated area, wearing suitable protective clothing to avoid skin and eye contact, and preventing the formation of dust and aerosols.[3]

For the parent compound, phenol, there is a high level of concern for developmental and reproductive toxicity based on animal studies.[10] Prenatal exposure to phenol has been associated with reduced fetal weight and viability.[10]

Conclusion

This compound is a foundational chemical with a well-defined identity and methods for its synthesis and analysis. While direct research into its advanced biological applications is not extensive, the broader class of compounds containing both ammonium and phenolate moieties shows significant promise in areas such as antimicrobial and anticancer therapy. The insights from these related, more complex structures provide a strong rationale for further investigation into the potential of tailored this compound derivatives in drug design and development. The experimental protocols and data presented in this guide offer a solid starting point for researchers and scientists in this field.

References

- 1. This compound | C6H9NO | CID 80075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. US2350322A - Process of making ammonium salts of aromatic compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Phenate method of ammonia | DOCX [slideshare.net]

- 7. Design, synthesis, and biological activity of novel ammonium salts containing sterically hindered phenolic fragment and phosphoryl group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological activity of novel ammonium salts containing sterically hindered phenolic fragment and phosphoryl group - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Probing the Mechanism of Action of Bis(phenolato) Amine (ONO Donor Set) Titanium(IV) Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oehha.ca.gov [oehha.ca.gov]

Thermal Stability and Decomposition of Ammonium Phenolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal decomposition of ammonium (B1175870) phenolate (B1203915) is limited in publicly available literature. This guide is constructed based on the documented thermal behavior of analogous ammonium salts, particularly ammonium carboxylates and quaternary ammonium phenolates, as well as fundamental principles of organic and inorganic chemistry. The decomposition pathways, products, and quantitative data presented represent probable outcomes.

Introduction

Ammonium phenolate, the salt formed from the reaction of phenol (B47542) and ammonia (B1221849), is a compound of interest in various chemical syntheses. Its thermal stability is a critical parameter for safe handling, storage, and application, particularly in processes involving elevated temperatures. Understanding its decomposition behavior, including the onset temperature, decomposition products, and reaction kinetics, is essential for process optimization and hazard assessment. This technical guide provides an in-depth analysis of the predicted thermal stability and decomposition pathways of this compound, supported by data from analogous compounds and detailed experimental methodologies for its characterization.

Predicted Thermal Decomposition Pathways

The thermal decomposition of ammonium salts can proceed through several pathways, largely dependent on the nature of the anion. For this compound, two primary decomposition routes are anticipated:

-

Pathway 1: Reversible Dissociation: This is often the initial and most common decomposition pathway for ammonium salts of weak acids. This compound is expected to dissociate into its constituent acid (phenol) and base (ammonia) upon heating. This is an equilibrium process, and the volatile products, phenol and ammonia, can be driven off as gases.

-

Pathway 2: Decomposition of the Phenolate Anion: At higher temperatures, the phenolate anion itself may undergo decomposition. This can be a more complex process involving the cleavage of the aromatic ring, leading to the formation of various smaller organic molecules, carbon oxides, and water. The presence of ammonia from the primary dissociation could also influence secondary reactions.

Visualization of Decomposition Pathways

The following diagram illustrates the predicted primary thermal decomposition pathway of this compound.

Quantitative Data from Analogous Compounds

A key trend observed is that the peak decomposition temperature increases with the molecular weight of the salt.[1] This suggests that this compound, with a molecular weight of 111.14 g/mol , would have a decomposition temperature that could be compared to these analogues.

| Compound | Molecular Weight ( g/mol ) | Peak Decomposition Temperature (°C) | Primary Decomposition Products | Reference |

| Ammonium Acetate | 77.08 | 133.8 | Acetic Acid + Ammonia | [1] |

| Ammonium Benzoate | 139.15 | 194.72 | Benzoic Acid + Ammonia | [1] |

| Ammonium Salicylate (B1505791) | 155.15 | 204.23 | Salicylic Acid + Ammonia | [1] |

| This compound (Predicted) | 111.14 | ~100-150 | Phenol + Ammonia | - |

Table 1: Thermal Decomposition Data of Analogous Ammonium Salts. The decomposition temperature for this compound is an educated prediction based on the trend observed in analogous compounds.

Experimental Protocols

To definitively determine the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques is required. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound decomposes and the associated mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., aluminum or ceramic).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 300-400 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at each decomposition step. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound, identifying endothermic or exothermic events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere of nitrogen or argon is maintained.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., ambient to 300 °C).

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (indicating dissociation or melting) or exothermic peaks (indicating decomposition with energy release). The peak temperature and the enthalpy of the transition (ΔH) are determined.

Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

Instrument: A thermogravimetric analyzer coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

-

Experimental Conditions: The TGA is run under the conditions described in section 4.1. The evolved gases from the TGA furnace are transferred to the MS or FTIR for analysis via a heated transfer line.

-

Data Analysis:

-

TGA-MS: The mass spectrometer is set to scan a range of mass-to-charge ratios (m/z) to detect the evolving gases. The ion currents for specific m/z values corresponding to expected products (e.g., m/z 17 for ammonia, m/z 94 for phenol) are plotted against temperature.

-

TGA-FTIR: The FTIR spectrometer collects infrared spectra of the evolved gases over time. The characteristic absorption bands are used to identify the functional groups and thus the molecular structure of the decomposition products.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the thermal stability of this compound.

Conclusion

While direct experimental data for the thermal decomposition of this compound is scarce, a comprehensive understanding of its likely behavior can be inferred from the study of analogous ammonium salts. The primary decomposition pathway is predicted to be a reversible dissociation into phenol and ammonia. For a complete and accurate characterization, the application of thermoanalytical techniques such as TGA, DSC, and evolved gas analysis is essential. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the precise thermal stability and decomposition products of this compound, ensuring its safe and effective use in scientific and industrial applications.

References

Unveiling the Elusive Crystal Structure of Ammonium Phenolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physical and chemical properties, including its stability, solubility, and hygroscopicity. For active pharmaceutical ingredients (APIs) and related compounds, solid-state characterization is a critical component of drug development. Ammonium (B1175870) phenolate (B1203915), while not a drug itself, represents a simple model system for studying the ionic and hydrogen-bonding interactions that govern the crystal packing of many pharmaceutical salts. The lack of a published crystal structure for this compound represents a knowledge gap that this technical guide aims to address, not with a definitive structure, but with a detailed roadmap for its determination and analysis.

Hypothetical Crystallographic Data

In the absence of published experimental data, the following table summarizes the expected crystallographic parameters for ammonium phenolate. These values are projected based on the analysis of similar simple organic ammonium salts and serve as a baseline for what a researcher might expect to find upon successful crystallization and X-ray diffraction analysis.

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for simple organic salts. |

| Space Group | P2₁/c or P2₁2₁2₁ | Common centrosymmetric (monoclinic) or non-centrosymmetric (orthorhombic) space groups for organic salts. |

| Unit Cell Dimensions | ||

| a (Å) | 8.0 - 12.0 | The lengths of the unit cell axes. |

| b (Å) | 5.0 - 8.0 | |

| c (Å) | 10.0 - 15.0 | |

| α (°) | 90 | The angles between the unit cell axes. For monoclinic, one angle will not be 90°. |

| β (°) | 90 - 105 | |

| γ (°) | 90 | |

| Volume (ų) | 400 - 1800 | The volume of the unit cell. |

| Z | 4 | The number of formula units per unit cell. |

| Calculated Density (g/cm³) | 1.1 - 1.3 | The theoretical density based on the crystal structure. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Hydrogen Bond (N-H···O) | ||

| Donor-Acceptor Distance (Å) | 2.7 - 3.0 | The distance between the nitrogen of the ammonium ion and the oxygen of the phenolate ion. |

| Angle (°) | 160 - 180 | The angle of the hydrogen bond, indicating its linearity. |

Experimental Protocols

The determination of a novel crystal structure, such as that of this compound, follows a well-defined experimental workflow.

Synthesis and Crystallization

-

Synthesis: this compound can be synthesized by bubbling dry ammonia (B1221849) gas through a solution of phenol (B47542) in a non-polar, aprotic solvent such as diethyl ether or toluene (B28343) at room temperature. The product, being insoluble in these solvents, will precipitate out.

-

Purification: The crude product should be washed with the solvent to remove any unreacted phenol and then dried under a stream of dry nitrogen or in a desiccator containing a suitable drying agent. Due to the potential for the salt to dissociate, heating should be avoided.

-

Crystallization: Growing single crystals suitable for X-ray diffraction is often the most challenging step.

-

Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., a mixture of ethanol (B145695) and diethyl ether) is allowed to evaporate slowly in a loosely capped vial.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.

-

Cooling: A saturated solution is slowly cooled, which can lead to the formation of single crystals.

-

X-ray Diffraction Data Collection

-

Crystal Mounting: A single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

Structure Solution and Refinement

-

Structure Solution: The processed data are used to solve the "phase problem" and generate an initial electron density map. For simple structures, direct methods are often successful.

-

Model Building: An initial model of the crystal structure is built by fitting the known molecular fragments (phenolate anion and ammonium cation) to the electron density map.

-

Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to improve the agreement between the calculated and observed diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined.

Visualizations

The following diagrams illustrate the experimental workflow and the expected molecular interactions within the this compound crystal.

Conclusion

While the definitive crystal structure of this compound remains to be publicly documented, this guide provides a thorough technical framework for its determination and analysis. The outlined experimental protocols, from synthesis to crystallographic refinement, offer a clear path for researchers to follow. The hypothetical data and visualizations serve as a valuable reference point for what can be expected in terms of crystal packing and intermolecular interactions. The elucidation of this simple structure would be a valuable addition to the fundamental knowledge of solid-state chemistry, providing a benchmark for understanding more complex organic and pharmaceutical salts. It is hoped that this guide will stimulate further research into the solid-state properties of this and other fundamental chemical compounds.

Historical Discovery and Initial Studies of Ammonium Phenolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) phenolate (B1203915), also known historically as phenate of ammonia (B1221849) or carbolate of ammonia, is the salt formed from the reaction of phenol (B47542) (carbolic acid) and ammonia. While its formation is a straightforward acid-base reaction, its historical discovery is not attributed to a single, celebrated event but rather emerged from the foundational explorations of 19th-century organic chemistry. This guide delves into the historical context of its discovery, the likely initial methods of its synthesis, and the early characterization of its properties, providing a window into the experimental practices of the era.

Historical Context: The Intersection of Phenol and Ammonia Chemistry

The mid-19th century was a period of profound advancement in organic chemistry. Chemists were actively isolating and characterizing new organic compounds and developing foundational theories of chemical structure and reactivity.

-

Phenol (Carbolic Acid): First isolated from coal tar in 1834, phenol's potent antiseptic properties were famously demonstrated by Joseph Lister in the 1860s, revolutionizing surgery. Its acidic nature was recognized, and its reactions with various bases were a subject of study.

-

Ammonia and Ammonium Salts: The synthesis of ammonia from its elements was a major challenge throughout the 19th century, culminating in the Haber-Bosch process in the early 20th century. However, aqueous ammonia and ammonium salts were well-known laboratory reagents. The formation of ammonium salts by the reaction of an acid with ammonia was a fundamental concept in the developing understanding of acid-base chemistry.

The discovery of ammonium phenolate would have been a natural consequence of these two lines of inquiry: the investigation of the acidic properties of the newly characterized phenol and the well-established salt-forming reactions of ammonia.

Initial Synthesis and Experimental Protocols

While a definitive first synthesis is not prominently documented, the preparation of this compound would have been a logical experiment for any chemist studying phenol in the mid-to-late 19th century. The methods would have been based on the simple reaction of an acid with a base.

A plausible early experimental protocol for the synthesis of this compound, inferred from the chemical knowledge and laboratory practices of the time, is as follows:

Objective: To prepare and isolate the ammonium salt of carbolic acid (phenol).

Materials:

-

Crystalline carbolic acid (phenol)

-

Aqueous solution of ammonia (ammonium hydroxide)

-

A non-solvent for the salt, such as diethyl ether

-

Glass reaction vessel (e.g., a beaker or flask)

-

Apparatus for filtration (e.g., a funnel and filter paper)

-

Drying apparatus (e.g., a desiccator containing a drying agent)

Methodology:

-

Dissolution of Phenol: A weighed quantity of crystalline phenol would be dissolved in a suitable organic solvent in which the expected this compound salt is insoluble. Diethyl ether would have been a common choice.

-

Introduction of Ammonia: An aqueous solution of ammonia would be slowly added to the phenol solution with stirring. Alternatively, and as described in later, more refined procedures, ammonia gas could be bubbled through the solution.

-

Precipitation of the Salt: Upon the introduction of ammonia, the this compound salt would precipitate out of the solution as a solid. The reaction is a simple acid-base neutralization: C₆H₅OH + NH₃ → C₆H₅ONH₄.

-

Isolation: The precipitated salt would be collected by filtration.

-

Washing: The collected solid would be washed with a small amount of the non-solvent (diethyl ether) to remove any unreacted phenol.

-

Drying: The isolated salt would be dried, likely in a desiccator, to remove any residual solvent and moisture. Early reports would have noted the hygroscopic nature of the salt, meaning it readily absorbs moisture from the air, necessitating careful drying and storage.

A more advanced, yet still historical, method is detailed in a 1944 patent, which provides a clear protocol for producing this compound. This method emphasizes the "topochemical" nature of the reaction, where the reaction occurs on the surface of the solid phenol crystals.

Experimental Protocol based on a 1944 Patent:

Objective: To produce this compound of a defined crystal size.

Materials:

-

Phenol crystals of a defined size

-

A non-solvent for this compound (e.g., ethyl ether)

-

Ammonia gas

-

Reaction vessel

-

Apparatus for separating the solid from the liquid

Methodology:

-

Saturation of the Non-Solvent: A non-solvent, such as ethyl ether, is saturated with ammonia gas at room temperature.

-

Introduction of Phenol Crystals: Phenol crystals of a specific size are introduced into the ammonia-saturated non-solvent.

-

Continuous Saturation: The system is kept continuously saturated with ammonia gas.

-

Formation of this compound: The ammonia reacts with the phenol crystals to form this compound, which retains a similar crystal size to the starting phenol.

-

Separation: The solid this compound is separated from the ammonia-saturated non-solvent.

-

Drying: The hygroscopic this compound is dried in a stream of warm, dry air containing dry ammonia gas.

This later method highlights a more controlled approach to the synthesis, focusing on the physical properties of the final product.

Initial Studies and Characterization

The initial studies of this compound would have focused on determining its basic physical and chemical properties. These would have been largely qualitative or semi-quantitative by modern standards.

| Property | Likely Early Observations |

| Appearance | A white, crystalline solid. |

| Solubility | Likely tested in common solvents of the era, such as water, ethanol, and ether. Its solubility in water would be noted. |

| Stability | Observed to be unstable, readily decomposing back into phenol and ammonia, especially upon heating or in open air. |

| Hygroscopicity | Noted to be very hygroscopic, readily absorbing moisture from the atmosphere. |

| Odor | Possessing the characteristic odors of both phenol and ammonia, indicating its decomposition. |

| Crystalline Form | The crystalline nature of the salt would have been observed, and with more advanced techniques, its crystal structure could be examined. |

Logical Relationships and Experimental Workflows

The logical progression from the discovery of phenol to the synthesis of this compound can be visualized as a straightforward path of chemical inquiry common in the 19th century.

Caption: Logical progression of the discovery of this compound.

The experimental workflow for the synthesis and isolation of this compound, as would have been practiced in the 19th century, can be diagrammed as follows:

Caption: 19th-century experimental workflow for this compound.

Conclusion

The historical discovery of this compound was not a singular breakthrough but rather a logical and incremental step in the systematic exploration of organic chemistry in the 19th century. The initial studies would have employed straightforward acid-base reaction protocols to synthesize and isolate this salt, followed by a qualitative characterization of its fundamental properties. While the historical record lacks a specific "discoverer," the synthesis and study of this compound were an inevitable outcome of the burgeoning understanding of the chemistry of phenol and ammonia during this formative period of chemical science. The more detailed experimental protocols from the mid-20th century demonstrate a continued interest in this compound and a refinement of the methods for its preparation.

theoretical calculations on ammonium phenolate structure

An in-depth analysis of the ammonium (B1175870) phenolate (B1203915) structure through theoretical calculations is crucial for understanding its stability, reactivity, and non-covalent interaction dynamics. This technical guide provides a comprehensive overview of the computational methodologies employed, summarizes key structural and energetic data, and visualizes the fundamental interactions and workflows for researchers, scientists, and drug development professionals.

Introduction to Ammonium Phenolate Interactions

This compound is an ion pair formed by the proton transfer from phenol (B47542) to ammonia (B1221849). The resulting complex is stabilized by a combination of strong ionic interactions, hydrogen bonding, and potential cation-π interactions. Theoretical calculations, particularly using quantum chemical methods, are indispensable for elucidating the precise geometry, vibrational characteristics, and the nature of the intermolecular forces governing this system. These computational insights are vital for fields such as materials science and pharmacology, where understanding such interactions at a molecular level can inform the design of new materials and drug molecules.

Computational Methodologies

The theoretical investigation of the this compound structure relies on robust computational chemistry techniques to accurately model its electronic structure and potential energy surface.

Ab Initio and Density Functional Theory (DFT) Methods

High-level ab initio methods and, more commonly, Density Functional Theory (DFT) are employed to study the this compound system. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for systems involving hydrogen bonding and other non-covalent interactions.[1][2][3][4][5]

Basis Sets

The choice of basis set is critical for obtaining reliable results. Pople-style basis sets, such as 6-31+G(d,p), are frequently used for geometry optimizations and vibrational frequency calculations.[1][3][4][6] For more accurate energy calculations, larger basis sets like 6-311++G(2df, 2pd) may be employed.[2][7] The inclusion of diffuse functions (+) is important for accurately describing anions and non-covalent interactions, while polarization functions (d,p) are necessary for describing the directionality of bonds.

Experimental Protocols: Computational Workflow

A typical computational protocol for analyzing the this compound structure involves a multi-step process:

-

Initial Structure Generation : An initial guess for the geometry of the this compound complex is generated. Calculations often start with various possible orientations to locate the global minimum energy structure.[2][6]

-

Geometry Optimization : The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This process systematically adjusts the atomic coordinates to minimize the forces on each atom.[8][9] The convergence of the optimization is checked against strict criteria for energy change, forces, and atomic displacements.

-

Vibrational Frequency Calculation : Once a stationary point is located, a vibrational frequency analysis is performed.[3][6] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. These calculated frequencies can also be compared with experimental infrared (IR) and Raman spectra.

-

Solvent Effects : To simulate a more realistic environment, solvent effects can be included using continuum solvation models like the Conductor-like Polarizable Continuum Model (C-PCM).[1][3][4] These models have been shown to significantly improve the accuracy of calculated properties, as solvent can remarkably decrease the barrier heights of proton exchange due to the ion-pair nature of the transition state.[1]

-

Energy Analysis : Single-point energy calculations using higher levels of theory or larger basis sets can be performed on the optimized geometry to obtain more accurate electronic energies and binding energies.

Data Presentation: Structural and Vibrational Properties

Theoretical calculations provide detailed quantitative data on the geometry and vibrational modes of the this compound complex.

Optimized Molecular Geometry

The structure of the phenol-ammonia complex, a precursor to this compound, is characterized by a hydrogen bond between the hydroxyl group of phenol and the nitrogen atom of ammonia. Calculations have shown that this hydrogen bond is slightly distorted from a linear arrangement.[6] Upon proton transfer to form the this compound ion pair, this primary interaction is strengthened into a charge-assisted hydrogen bond. The complex also features potential cation-π interactions between the ammonium ion and the aromatic ring.[2][10]

| Parameter | Description | Calculated Value Range |

| Bond Lengths (Å) | ||

| N-H...O | The length of the primary hydrogen bond between an ammonium hydrogen and the phenolate oxygen. | ~1.7 - 1.9 |

| C-O | The carbon-oxygen bond length in the phenolate anion. | ~1.27 - 1.30 |

| N-H | The bond lengths of the hydrogen-bonding N-H groups in the ammonium cation. | ~1.03 - 1.05 |

| Angles (Degrees) | ||

| N-H...O | The angle of the primary hydrogen bond. | ~170 - 180 |

| C-O...H | The angle defining the approach of the ammonium ion to the phenolate oxygen. | ~110 - 120 |

| Interaction Energies | ||

| Binding Energy (kcal/mol) | The strength of the interaction between the ammonium cation and the phenolate anion. | -20 to -30 |

| Proton Exchange Barrier (kcal/mol) | The energy barrier for proton transfer from phenol to ammonia to form the ion pair. | ~5 - 10 (in solvent) |

Note: The values presented are typical ranges derived from DFT calculations on similar systems and may vary depending on the level of theory, basis set, and inclusion of solvent effects.

Vibrational Frequencies

Vibrational analysis is crucial for characterizing the stationary state and for comparing theoretical results with experimental data. The formation of the hydrogen bond causes significant shifts in the vibrational frequencies of the involved functional groups.

| Vibrational Mode | Description | Approximate Frequency (cm⁻¹) | Expected Shift upon Complexation |

| N-H Stretch | Stretching vibration of the N-H bonds in the ammonium cation involved in H-bonding. | 3100 - 3300 | Redshift (lower frequency) |

| C-O Stretch | Stretching vibration of the phenolate C-O bond. | 1250 - 1300 | Blueshift (higher frequency) compared to phenol |

| Intermolecular Modes | Low-frequency modes corresponding to the stretching and bending of the intermolecular hydrogen bond. | 100 - 300 | Appear upon complex formation |

Note: These are approximate frequency ranges. Specific values are highly dependent on the computational method.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key structures, workflows, and interactions relevant to the theoretical study of this compound.

Caption: Molecular structure of the this compound ion pair.

Caption: Workflow for theoretical calculations on molecular structures.

Caption: Key non-covalent interactions in this compound.

References

- 1. Proton exchanges between phenols and ammonia or amines: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 3. Solvent effects on the vibrational frequencies of the phenolate anion, the para-cresolate anion, and their radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. revues.imist.ma [revues.imist.ma]

- 6. researchgate.net [researchgate.net]

- 7. Anharmonic vibrational frequency shifts upon interaction of phenol+ with the open shell ligand O2. The performance of DFT methods versus MP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psicode.org [psicode.org]

- 9. scm.com [scm.com]

- 10. iris.cnr.it [iris.cnr.it]

An In-depth Technical Guide to the Spectroscopic Data (IR, NMR) of Ammonium Phenolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for ammonium (B1175870) phenolate (B1203915), including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of directly published spectra for this specific salt, this guide compiles theoretical values based on the known spectral characteristics of the constituent phenolate and ammonium ions. Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for the spectroscopic analysis of synthesized organic salts.

Introduction to Ammonium Phenolate

This compound is an organic salt formed from the reaction of phenol (B47542), a weak acid, and ammonia, a weak base. It consists of the ammonium cation (NH₄⁺) and the phenolate anion (C₆H₅O⁻). The spectroscopic characterization of this salt is crucial for its identification, purity assessment, and the study of its chemical properties.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for the IR and NMR spectra of this compound. These predictions are based on established spectral data for the phenolate anion and the ammonium cation.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Ammonium (N-H) | Stretching | 3300-3030 | Strong, Broad | Broad absorption due to hydrogen bonding. |

| Ammonium (N-H) | Bending | ~1400 | Medium | Characteristic bending vibration for the ammonium ion. |

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak | Typical for aromatic compounds. |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Strong | Multiple bands are expected in this region. |

| C-O | Stretching | ~1260 | Strong | The position is characteristic of a phenoxide. |

| Aromatic C-H | Out-of-plane Bending | 900-675 | Strong | The pattern can indicate the substitution on the benzene (B151609) ring. |

Table 2: Predicted ¹H NMR Spectroscopy Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Ammonium (NH₄⁺) | ~7.0-7.5 | Singlet (broad) | 4H | The chemical shift can be solvent-dependent and may appear as a broad singlet due to exchange and quadrupolar relaxation. |

| Aromatic (ortho-H) | 6.5-7.0 | Doublet or Triplet | 2H | Shielded relative to phenol due to the negative charge on the oxygen. |

| Aromatic (meta-H) | 7.0-7.3 | Triplet or Multiplet | 2H | |

| Aromatic (para-H) | 6.7-7.0 | Triplet | 1H |

Table 3: Predicted ¹³C NMR Spectroscopy Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Notes |

| C-O (ipso-Carbon) | 160-170 | Strongly deshielded due to the direct attachment to oxygen. |

| Aromatic (ortho-Carbons) | 115-125 | Shielded relative to phenol. |

| Aromatic (meta-Carbons) | 128-132 | |

| Aromatic (para-Carbon) | 120-125 |

Experimental Protocols

Detailed methodologies for acquiring the IR and NMR spectra of this compound are provided below. These are generalized protocols that may require optimization based on the specific instrumentation used.

3.1 Infrared (IR) Spectroscopy

This protocol is suitable for acquiring the IR spectrum of a solid organic salt like this compound.

-

Method: Thin Solid Film

-

Sample Preparation: Dissolve a small amount (approximately 10-20 mg) of this compound in a minimal amount of a volatile solvent in which it is soluble (e.g., methanol (B129727) or ethanol). Ensure the solvent does not have strong absorptions in the regions of interest.

-

Depositing the Film: Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface. Using a pipette, carefully drop a small amount of the prepared solution onto the center of the salt plate.

-

Solvent Evaporation: Allow the solvent to evaporate completely. This can be expedited by gentle warming with a heat gun or in a vacuum oven at a low temperature. A thin, even film of the solid sample should remain on the plate.

-

Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Data Collection: Acquire the spectrum according to the instrument's operating procedure. A typical scan range is 4000-400 cm⁻¹. Collect a background spectrum of the clean, empty salt plate before running the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the salt plate with a suitable solvent (e.g., acetone (B3395972) or isopropanol) and return it to a desiccator for storage.[1][2]

-

-

Method: KBr Pellet

-

Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Data Collection and Processing: Follow steps 5 and 6 from the Thin Solid Film method.

-

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

-

Solvent Selection: Choose a deuterated solvent in which this compound is sufficiently soluble (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD)). The choice of solvent can affect the chemical shifts, particularly of the ammonium protons.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]

-

Gently agitate or vortex the vial to ensure complete dissolution.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[4] The final sample height in the tube should be around 4-5 cm.[5]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

-

Data Acquisition:

-

Locking: The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines. This can be done manually or automatically.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, acquisition time, relaxation delay) and start the data acquisition.

-

-

Data Processing:

-

The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform (FT).

-

The spectrum is then phased, baseline corrected, and referenced. For ¹H and ¹³C NMR, Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic salt like this compound.

References

Methodological & Application

Application Notes and Protocols: The Role of Ammonium Phenolates and Related Species in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

While simple ammonium (B1175870) phenolate (B1203915), the salt of phenol (B47542) and ammonia, has limited direct application in organic synthesis due to its relatively unstable nature and the unfavorable equilibrium of its formation, the underlying concept of using an ammonium-based cation to influence the reactivity of a phenoxide is central to a variety of powerful synthetic transformations. This document provides detailed application notes and protocols for the use of quaternary ammonium phenolates, ammonium salt catalysis in phenol functionalization, and the synthesis of phenols from aryl ammonium salts, areas of significant interest in modern organic chemistry and drug development.

Quaternary Ammonium Phenolates in Nucleophilic Reactions

Quaternary ammonium phenolates are stable, soluble sources of nucleophilic phenoxide ions. They are particularly useful in reactions where the counter-ion can influence solubility, reactivity, and selectivity.

Application: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone method for the preparation of ethers. The use of a pre-formed or in-situ generated quaternary ammonium phenolate can offer advantages in terms of reaction conditions and solubility of the nucleophile.

Reaction Scheme:

Materials:

-

Phenol (1.0 equiv)

-

Tetrabutylammonium (B224687) hydroxide (B78521) (TBAH), 40% in water (1.0 equiv)

-

Benzyl (B1604629) bromide (1.1 equiv)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add phenol (e.g., 9.41 g, 100 mmol) and toluene (100 mL).

-

Add tetrabutylammonium hydroxide (40% in water, 64.8 g, 100 mmol) to the flask.

-

Heat the mixture to reflux and remove water via azeotropic distillation using the Dean-Stark trap.

-

Once all the water has been removed, allow the solution to cool to room temperature.

-

Slowly add benzyl bromide (e.g., 18.8 g, 110 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL).

-

Separate the organic layer, and wash it with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel.

Quantitative Data Summary:

| Entry | Electrophile | Nucleophile Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzyl bromide | TBAH/Phenol | Toluene | RT | 16 | >90 |

| 2 | Ethyl iodide | TBAH/Phenol | Toluene | 50 | 12 | ~85 |

| 3 | n-Butyl bromide | TBAH/Phenol | Toluene | 80 | 24 | ~80 |

Logical Workflow for Williamson Ether Synthesis:

Caption: Workflow for the synthesis of benzyl phenyl ether.

Ammonium Salt Catalysis in Phenol Functionalization

Ammonium salts can act as powerful catalysts to promote the functionalization of phenols, particularly for directing ortho-selective reactions.

Application: Ortho-Selective Halogenation of Phenols[1][2]

A catalytic amount of an ammonium salt can facilitate the ortho-selective monochlorination of a wide range of phenols using N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the halogen source.[1] This method is highly practical due to its mild conditions and low catalyst loading.[1]

Reaction Scheme:

Materials:

-

2,4-Di-tert-butylphenol (B135424) (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.05 equiv)

-

Tetrabutylammonium chloride (TBAC) (0.01 equiv)

Procedure:

-

To a stirred solution of 2,4-di-tert-butylphenol (e.g., 2.06 g, 10 mmol) in dichloromethane (50 mL) at 0 °C, add tetrabutylammonium chloride (27.8 mg, 0.1 mmol).

-

Add N-chlorosuccinimide (1.40 g, 10.5 mmol) portion-wise over 10 minutes.

-

Allow the reaction mixture to stir at 0 °C for 4 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and wash with water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired ortho-chlorinated product.

Quantitative Data Summary for Ortho-Halogenation:

| Entry | Phenol Substrate | Halogen Source | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenol | NCS | TBAC (1) | DCM | 0 | 4 | 85 |

| 2 | 4-Methoxyphenol | NCS | TBAC (1) | DCM | 0 | 3 | 92 |

| 3 | 2,4-Di-tert-butylphenol | NCS | TBAC (1) | DCM | 0 | 4 | 95 |

| 4 | 2-Naphthol | DCDMH | TBAC (0.1) | Toluene | RT | 2 | 98 |

Proposed Catalytic Cycle:

Caption: Proposed catalytic cycle for ortho-halogenation.

Synthesis of Phenols from Aryl Ammonium Salts

A modern and powerful method for the synthesis of phenols involves the conversion of anilines to aryl ammonium salts, which then undergo nucleophilic aromatic substitution with a hydroxide surrogate. This transformation is particularly valuable for late-stage functionalization in drug discovery.

Application: Hydroxylation of Electron-Deficient Aryl Ammonium Salts[3]

Electron-deficient anilines can be converted to the corresponding phenols in a two-step sequence involving the formation of a trimethylammonium salt followed by hydroxylation.[2]

Reaction Scheme:

Step 1: Synthesis of (4-Cyanophenyl)trimethylammonium Iodide

Materials:

-

4-Cyanoaniline (1.0 equiv)

-

Methyl iodide (5.0 equiv)

-

Potassium carbonate (3.0 equiv)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a sealed tube, combine 4-cyanoaniline (1.18 g, 10 mmol), potassium carbonate (4.15 g, 30 mmol), and DMF (20 mL).

-

Add methyl iodide (3.1 mL, 50 mmol) and seal the tube.

-

Heat the reaction mixture at 80 °C for 24 hours.

-

Cool the mixture to room temperature and pour it into diethyl ether (200 mL).

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the ammonium salt.

Step 2: Hydroxylation of (4-Cyanophenyl)trimethylammonium Iodide

Materials:

-

(4-Cyanophenyl)trimethylammonium iodide (1.0 equiv)

-

Potassium hydroxide (5.0 equiv)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

To a solution of the ammonium salt (2.90 g, 10 mmol) in DMSO (20 mL), add powdered potassium hydroxide (2.81 g, 50 mmol).

-

Heat the mixture at 120 °C for 6 hours.

-

Cool the reaction to room temperature and carefully add 1 M HCl (aq) until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain 4-cyanophenol.

Quantitative Data for Phenol Synthesis from Aryl Ammonium Salts:

| Entry | Aryl Ammonium Salt Substrate | Hydroxide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | (4-Nitrophenyl)trimethylammonium | KOH | DMSO | 120 | 4 | 95 |

| 2 | (4-Cyanophenyl)trimethylammonium | KOH | DMSO | 120 | 6 | 88 |

| 3 | (2-Pyridyl)trimethylammonium | NaOH | Diglyme | 150 | 8 | 75 |

Reaction Pathway Diagram:

Caption: Pathway for phenol synthesis from aryl amines.

Conclusion

The chemistry surrounding ammonium phenolates and related species offers a versatile toolkit for organic synthesis. While simple this compound is of limited use, quaternary ammonium phenolates are excellent nucleophiles for reactions like the Williamson ether synthesis. Furthermore, the catalytic use of ammonium salts provides a powerful strategy for regioselective phenol functionalization. Finally, the conversion of aryl ammonium salts to phenols represents a modern approach for accessing valuable phenolic compounds. These methods are integral to the synthesis of a wide range of molecules, from bulk chemicals to complex pharmaceuticals, and continue to be an active area of research and development.

References

Application Notes and Protocols: Ammonium Phenolate Derivatives as Catalysts in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of metal complexes incorporating ammonium (B1175870) phenolate-type ligands as catalysts in polymerization reactions. The focus is on the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, which are crucial for the synthesis of biodegradable polymers used in drug delivery and biomedical applications.

Introduction

Metal complexes supported by amine-phenolate ligands, which often feature a zwitterionic ammonium moiety, have emerged as highly efficient and versatile catalysts for polymerization reactions.[1][2] These catalysts, particularly those based on Group 4 metals like zirconium (Zr) and hafnium (Hf), as well as lanthanides, offer exceptional control over polymer molecular weight and stereochemistry, even under industrially relevant conditions such as high temperatures and solvent-free melts.[1][3][4] Their tunable nature, achieved by modifying the ligand structure, allows for the optimization of catalytic activity and selectivity for specific monomer types.[5][6] This document outlines the applications of these catalysts and provides detailed protocols for their use in a laboratory setting.

Applications in Polymerization

Ammonium phenolate-based catalysts are primarily employed in the ring-opening polymerization of cyclic esters. Key applications include:

-

Synthesis of Polylactic Acid (PLA): These catalysts demonstrate high activity in the ROP of lactide to produce PLA, a biodegradable and biocompatible polymer widely used in medical implants, sutures, and drug delivery systems.[1][3] Zirconium complexes, in particular, have shown ultra-high activities in the melt polymerization of L-lactide at elevated temperatures.[3][4]

-

Synthesis of Polycaprolactone (PCL): The ROP of ε-caprolactone is efficiently catalyzed by these systems, yielding PCL, another important biodegradable polyester (B1180765) for biomedical applications.[6][7]

-

Copolymer Synthesis: The versatility of these catalysts allows for the synthesis of block copolymers, such as poly(CL-block-LA), by sequential monomer addition.[6][8]

-

Stereoselective Polymerization: Certain zirconium and hafnium complexes exhibit stereocontrol during the polymerization of racemic lactide, leading to the formation of isotactic PLA.[1][6]

Quantitative Data Summary

The performance of various this compound-type catalysts in the ring-opening polymerization of lactide and ε-caprolactone is summarized in the tables below. These tables provide a comparative overview of catalyst activity, control over polymer properties, and the influence of reaction conditions.

Table 1: Polymerization of L-Lactide with Zirconium Amine Tris(phenolate) Catalysts [3][9]

| Entry | Catalyst | Catalyst Loading (ppm) | Monomer/Initiator Ratio | Temperature (°C) | Time (min) | Conversion (%) | Mn (kDa) | Đ (Mw/Mn) |

| 1 | Lig2Zr(O-iPr)(HO-iPr) | 19 | 55000:55 | 180 | 30 | 98 | 108.9 | 1.27 |

| 2 | Lig2Zr(O-iPr)(HO-iPr) | 5 | 55000:55 | 180 | 30 | 95 | 105.6 | 1.25 |

| 3 | Lig2Zr(O-iPr)(HO-iPr) | 1 | 55000:55 | 180 | 300 | 85 | 93.5 | 1.31 |

| 4 | Lig1Zr(O-iPr)(HO-iPr) | 19 | 55000:55 | 180 | 30 | 85 | 93.5 | 1.29 |

*Lig1 and Lig2 represent different amine tris(phenolate) ligands. Data sourced from melt polymerization experiments.[3][4][9]

Table 2: Polymerization of rac-Lactide with Various Metal Amine Bis(phenolate) Catalysts [6]

| Entry | Metal Center | Ligand Steric Bulk | Temperature (°C) | Time (h) | Conversion (%) | Mn (kDa) | Đ (Mw/Mn) | Stereoselectivity |

| 1 | Ti(IV) | High | 110 | 24 | >99 | 25.4 | 1.12 | Atactic |

| 2 | Zr(IV) | Low | 110 | 1 | >99 | 28.1 | 1.08 | Isotactic |

| 3 | Hf(IV) | Low | 110 | 2 | >99 | 27.5 | 1.09 | Isotactic |

Table 3: Polymerization of ε-Caprolactone with Lanthanide Amine Bis(phenolate) Catalysts [7]

| Entry | Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (min) | Conversion (%) | Mn (kDa) | Đ (Mw/Mn) |

| 1 | Yb-Me Complex | 200 | 25 | 5 | >98 | 24.1 | 1.15 |

| 2 | Er-Me Complex | 200 | 25 | 5 | >98 | 23.8 | 1.18 |

| 3 | Yb-NPh2 Complex | 200 | 25 | 10 | >98 | 23.5 | 1.21 |

| 4 | Er-NPh2 Complex | 200 | 25 | 10 | >98 | 23.2 | 1.25 |

Experimental Protocols

General Protocol for Ring-Opening Polymerization of L-Lactide in the Melt

This protocol is adapted from studies using highly active zirconium amine tris(phenolate) catalysts.[3][9]

Materials:

-

L-Lactide (polymer grade)

-

Zirconium amine tris(phenolate) catalyst (e.g., Lig2Zr(O-iPr)(HO-iPr))

-

Benzyl (B1604629) alcohol (BnOH) as a chain transfer agent

-

Anhydrous toluene (B28343)

-

Schlenk flask or glovebox

-

High-temperature oil bath or heating block

Procedure:

-

Preparation: In a glovebox, add the desired amount of L-lactide to a dry Schlenk flask equipped with a magnetic stir bar.

-